The synthesis of CH7057288 involves an 11-step chemical process starting from methyl 2-(3-aminophenyl)-2-methylpropanoate. Key steps include various transformations such as amination, cyclization, and functional group modifications to achieve the final compound with high purity . Technical details of the synthesis highlight the importance of optimizing reaction conditions to enhance yield and minimize by-products.
The molecular structure of CH7057288 can be described by its chemical formula and specific stereochemistry. The compound's structure includes a benzofuran core, which is essential for its biological activity against TRK proteins.
The structural configuration allows for effective binding to the TRK active site, facilitating its inhibitory action .
CH7057288 undergoes various chemical reactions primarily focused on its interaction with TRK proteins. The compound acts by binding to the ATP-binding site of TRK kinases, inhibiting their phosphorylation activity, which is crucial for signal transduction in cancer cells.
The specificity of CH7057288 allows it to selectively inhibit different TRK variants, including those associated with acquired resistance mutations .
The mechanism of action for CH7057288 involves its role as an inhibitor of the tropomyosin receptor kinase signaling pathway. Upon administration, CH7057288 selectively binds to TRK proteins, leading to:
Data from preclinical studies demonstrate that CH7057288 exhibits potent antitumor activity in models expressing TRK fusions .
CH7057288 possesses several notable physical and chemical properties that contribute to its effectiveness as a therapeutic agent:
These properties are critical for its formulation into a drug suitable for oral administration .
CH7057288 has significant potential applications in scientific research and clinical settings:
CH7057288 (molecular formula: C₃₂H₃₁N₃O₅S) features a tetracyclic scaffold that optimizes binding interactions with the TRK kinase domain. The core structure incorporates:
Table 1: Structural Identifiers of CH7057288
Identifier | Value |
---|---|
Canonical SMILES | Cc1nc(C#Cc2ccc3c(c2)oc2c3C(=O)c3c(C2(C)C)cc(cc3)NS(=O)(=O)C)cc(c1)C(=O)NC(C)(C)C |
InChIKey | DCGOHGQJHJXBGW-UHFFFAOYSA-N |
CAS Registry No. | 2095616-82-1 |
Molecular Weight | 569.67 g/mol |
The X-ray cocrystal structure of CH7057288 bound to TRKA (PDB: unreported in search results) confirms critical hydrogen bonding with Met592 in the hinge region and van der Waals contacts with the gatekeeper residue Phe589, explaining its high-affinity binding [2] [7].
CH7057288 displays moderate lipophilicity (XLogP = 6.21) and a high topological polar surface area (tPSA = 126.75 Ų), indicating potential membrane permeability but limited aqueous solubility. Key properties include:
Solubility profiling confirms:
Table 2: Physicochemical Profile
Parameter | Value | Pharmaceutical Implication |
---|---|---|
Topological polar surface area | 126.75 Ų | Moderate blood-brain barrier penetration |
LogP | 6.21 | High lipophilicity |
H-bond acceptors | 7 | Solubility challenges |
H-bond donors | 2 | Membrane permeability |
TRK receptors (TRKA, TRKB, TRKC) encoded by NTRK1, NTRK2, and NTRK3 genes regulate neuronal development. Chromosomal rearrangements generate NTRK fusion proteins (e.g., ETV6-NTRK3, TPM3-NTRK1) that:
These fusions occur in diverse carcinomas, sarcomas, and gliomas, with prevalence exceeding 90% in rare tumors (e.g., secretory breast carcinoma) and ≤3% in common tumors (e.g., lung adenocarcinoma) [6] [9]. TRK fusions are mutually exclusive with other oncogenic drivers, validating them as primary therapeutic targets.
First-generation TRK inhibitors (larotrectinib, entrectinib) demonstrate ≈80% response rates in NTRK-fusion-positive cancers but face limitations:
CH7057288 addresses these gaps through:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7